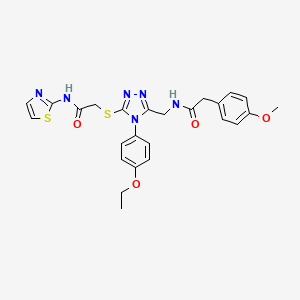

![molecular formula C26H25N3O3S2 B2358936 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-31-6](/img/structure/B2358936.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

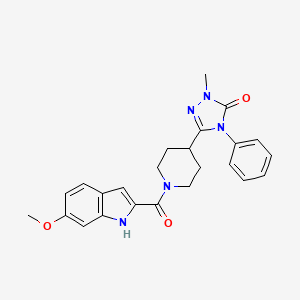

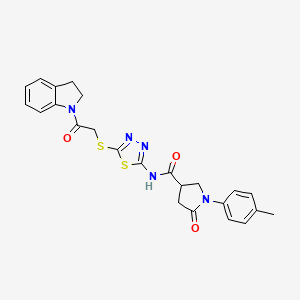

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . It has been synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) . This compound has been evaluated for its anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions were used to connect the building blocks of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .

Applications De Recherche Scientifique

1. Metabolism and Disposition Studies

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been extensively studied in the context of metabolism and disposition. For instance, [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist structurally related to this compound, was examined in an open-label study. The study explored the disposition of [14C]SB-649868 in humans post oral administration, revealing elimination primarily through feces and identifying several unique metabolites. This research underscores the compound's complex metabolism and significant excretion through feces, highlighting its potential in insomnia treatment (Renzulli et al., 2011).

2. Synthesis and Pharmacological Screening

The synthesis and pharmacological evaluation of new compounds structurally related to this compound have been an area of interest. For instance, new benzo[d]thiazol derivatives were synthesized and assessed for their antidepressant and anticonvulsant effects. Some derivatives exhibited significant antidepressant and anticonvulsant activity, suggesting a potential pathway for the development of new therapeutic agents (Qing‐Hao Jin et al., 2019).

3. Receptor Binding and Imaging Studies

Compounds structurally similar to this compound have been used in receptor binding and imaging studies. For example, [N-methyl-11C]2-(4'-(methylaminophenyl)-benzothiazole (11C-BTA-1), a thioflavin-T derivative, is a PET tracer for imaging amyloid plaque distribution in Alzheimer's patients. The biodistribution and dosimetry of this tracer were presented in humans, offering valuable insights into the potential of benzothiazole derivatives in clinical imaging applications (Thees et al., 2007).

Orientations Futures

The future directions for this compound could involve further evaluation of its anti-inflammatory properties and potential applications in the treatment of inflammatory conditions. Additionally, the synthesis methods developed could be used in stereo and chemoselective transformations of other compounds .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation .

Biochemical Pathways

These could include pathways involved in inflammation, cancer progression, microbial growth, and more .

Pharmacokinetics

The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds . This suggests that the compound could have good bioavailability.

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, the compound could potentially have various effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEUJIILRCNXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)

![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)